molecular formula C13H10F3NO2 B13027532 Ethyl 7-(trifluoromethyl)quinoline-4-carboxylate

Ethyl 7-(trifluoromethyl)quinoline-4-carboxylate

Cat. No.: B13027532
M. Wt: 269.22 g/mol
InChI Key: QEFMKSUWERNUGJ-UHFFFAOYSA-N
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Description

Ethyl 7-(trifluoromethyl)quinoline-4-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group at the 7th position and an ethyl ester group at the 4th position of the quinoline ring. Quinoline derivatives are known for their wide range of biological activities, including antiseptic, antipyretic, and antiperiodic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 7-(trifluoromethyl)quinoline-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of 4-amino-3-quinolinecarboxylic acid with trifluoromethyl acetic acid in the presence of acetic anhydride as an esterification agent . The reaction typically occurs in a suitable solvent under controlled temperature and time conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(trifluoromethyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 7-(trifluoromethyl)quinoline-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to specific proteins, leading to various biological effects. For example, it can inhibit topoisomerase and other enzymes involved in DNA replication and repair, contributing to its anticancer properties .

Comparison with Similar Compounds

Ethyl 7-(trifluoromethyl)quinoline-4-carboxylate can be compared with other quinoline derivatives:

Uniqueness

The presence of both the trifluoromethyl and ethyl ester groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10F3NO2

Molecular Weight

269.22 g/mol

IUPAC Name

ethyl 7-(trifluoromethyl)quinoline-4-carboxylate

InChI

InChI=1S/C13H10F3NO2/c1-2-19-12(18)10-5-6-17-11-7-8(13(14,15)16)3-4-9(10)11/h3-7H,2H2,1H3

InChI Key

QEFMKSUWERNUGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CC2=NC=C1)C(F)(F)F

Origin of Product

United States

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